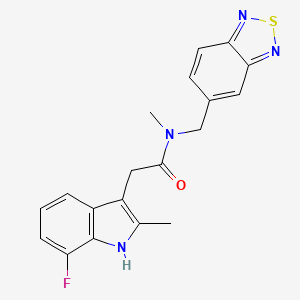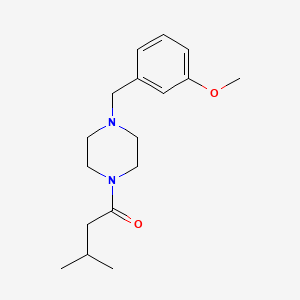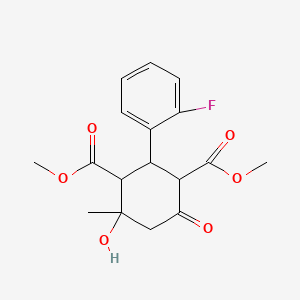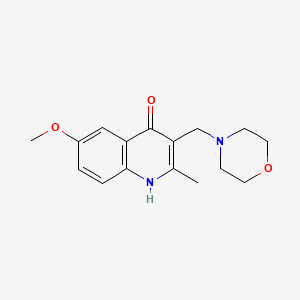![molecular formula C20H22N2O4S B5614114 3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)
3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements of spirocyclic structures and dioxane moieties. These structures are of interest due to their potential biological activity and the synthetic challenge they present.
Synthesis Analysis
The synthesis of related γ-dilactones, such as derivatives of 2,7-dioxaspiro[4.4]nonane-1,6-diones, involves multi-step reactions that typically start from readily available precursors. These processes might involve the formation of a spirocyclic framework followed by the introduction of various substituents, including thiazolyl and methylphenyl groups, through reactions like the Hansch reaction or nucleophilic addition (Kochikyan et al., 2008).
Molecular Structure Analysis
The structural analysis of such compounds often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule. This allows for the elucidation of stereochemistry and conformational preferences, which are crucial for understanding the compound's reactivity and potential interactions with biological targets (Collins et al., 1994).
Chemical Reactions and Properties
Compounds with the dioxaspiro[4.4]nonane core can participate in various chemical reactions, including nucleophilic substitutions and additions, depending on the substituents present. The presence of a thiazolyl group and a dioxaspiro moiety can influence the electron density and reactivity of the molecule, potentially leading to unique biological activities (Kochikyan et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of spirocyclic and dioxane elements can impact the compound's phase behavior and interaction with solvents, crucial for its application and handling (Bolln et al., 1996).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. The amino and thiazolyl groups can confer nucleophilic character, while the dioxaspiro framework may affect the compound's overall stability and reactivity (Alonso et al., 2005).
Propriétés
IUPAC Name |
3,8,8-trimethyl-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12-7-5-6-8-13(12)21-17-22-14(9-27-17)19(4)11-20(16(24)26-19)10-18(2,3)25-15(20)23/h5-9H,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVKWJVTLVGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3(CC4(CC(OC4=O)(C)C)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)


![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5614118.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5614127.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5614128.png)